Defined EP Impurity I Designation with Pharmacopoeial Limit for Piroxicam
Under the European Pharmacopoeia (EP) monograph for Piroxicam, the isopropyl ester (CAS 76508-35-5) is explicitly codified as 'Impurity I'. The EP imposes a specific acceptance limit (not exceeding 0.2% for unspecified impurities, with a lower threshold for specified ones) that is unique to this compound [1]. In contrast, methyl ester (Impurity G) and ethyl ester (Impurity H) are distinct EP impurities with their own retention times and limits. Failure to use the correct Impurity I standard renders an HPLC method non-compliant with EP requirements.
| Evidence Dimension | Pharmacopoeial Designation |
|---|---|
| Target Compound Data | Specified as EP Impurity I with defined acceptance criteria |
| Comparator Or Baseline | Methyl ester (EP Impurity G, CAS 35511-14-9) and ethyl ester (EP Impurity H, CAS 24683-21-4) are different specified impurities with independent limits |
| Quantified Difference | Not interchangeable; each has a unique regulatory specification. |
| Conditions | European Pharmacopoeia monograph for Piroxicam |
Why This Matters
Only the isopropyl ester meets the regulatory definition of Impurity I, making it the sole legitimate choice for EP-compliant method validation and quality control of piroxicam products.
- [1] EDQM. European Pharmacopoeia Reference Standards: Piroxicam. View Source
